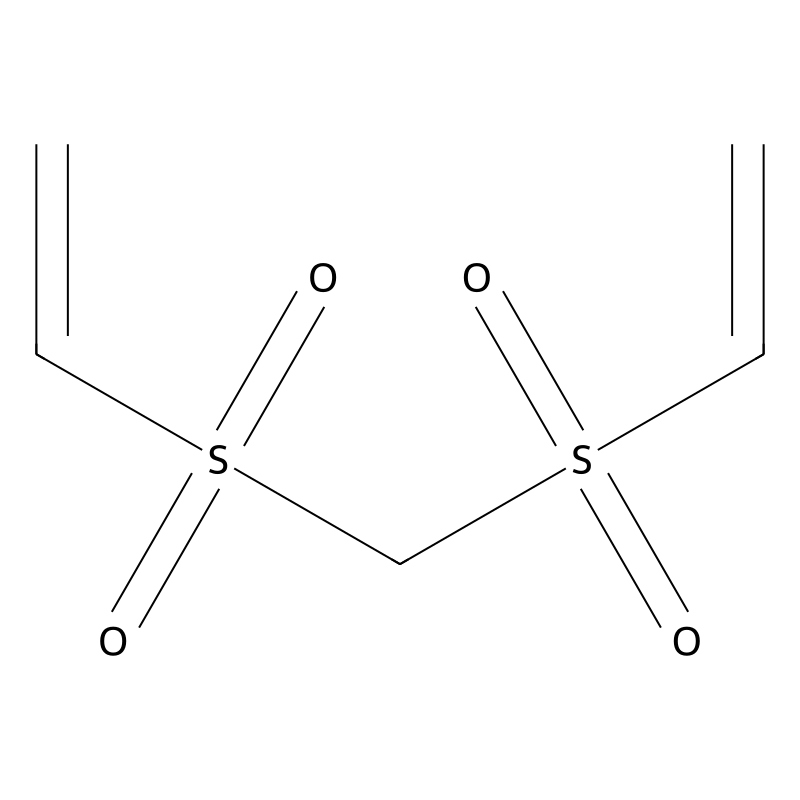Bis(vinylsulfonyl)methane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Bis(vinylsulfonyl)methane can act as a versatile building block in organic synthesis due to the presence of both vinyl and sulfonyl groups. These functional groups can participate in various reactions, allowing for the creation of complex molecules.
Medicinal Chemistry:
- Some studies suggest that Bis(vinylsulfonyl)methane might possess biological activities relevant to medicinal chemistry. For instance, research indicates its potential as an inhibitor of certain enzymes involved in disease processes []. However, further investigation is needed to understand its efficacy and safety in this context.
Material Science:
Bis(vinylsulfonyl)methane is an organic compound characterized by its unique structure, which consists of two vinylsulfonyl groups attached to a central methane unit. Its molecular formula is and it is recognized for its reactivity, particularly in forming covalent bonds with nucleophilic groups such as amines and thiols. This property makes it an effective cross-linker in various chemical applications, including the gelation of polymers like gelatin .
- Oxidation: This compound can undergo oxidation, typically yielding sulfone derivatives when treated with strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can produce various sulfur-containing compounds, often using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: It is also involved in nucleophilic substitution reactions, where the vinyl groups are replaced by nucleophiles such as amines and thiols.
The mechanism of action involves the formation of covalent C-N bonds with nucleophilic sites on biomolecules, influencing their structural properties and functionality .
Research indicates that bis(vinylsulfonyl)methane has significant biological activity due to its ability to form stable covalent bonds with proteins and other biomolecules. This property enables it to act as a cross-linker in hydrogels, enhancing their mechanical strength and stability. For instance, studies have shown that gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane exhibit improved rheological properties and can be tailored for specific applications in drug delivery and tissue engineering .
The synthesis of bis(vinylsulfonyl)methane typically involves the reaction of carbon disulfide with vinyl sulfone in the presence of a base catalyst. This reaction is conducted under controlled temperature and pressure conditions to optimize yield. In industrial settings, large-scale reactors are employed to manage these parameters effectively. The resulting product is then purified through distillation or crystallization techniques to achieve high purity levels .
Bis(vinylsulfonyl)methane finds various applications across multiple fields:
Studies have shown that bis(vinylsulfonyl)methane interacts effectively with various biological molecules. For example, its cross-linking capability with gelatin leads to gels that mimic natural tissue environments, making it suitable for biomedical applications. The extent of interaction can be influenced by factors such as concentration, pH, and the presence of competing nucleophiles .
Several compounds share structural or functional similarities with bis(vinylsulfonyl)methane. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Vinyl sulfone | Contains one vinyl sulfone group | Less reactive than bis(vinylsulfonyl)methane |
| Sulfur dioxide | Simple molecular structure (SO₂) | Primarily a gas, used in various industrial processes |
| 3-(Sulfonic acid)propanoic acid | Contains a sulfonic acid group | Water-soluble; used in surfactants |
| Diallyl sulfide | Contains two allyl groups | Used as a precursor for sulfur-containing polymers |
Bis(vinylsulfonyl)methane stands out due to its dual vinyl sulfone groups that enhance its reactivity and versatility compared to similar compounds. Its ability to form covalent bonds with biomolecules makes it particularly valuable in biomedical applications.
Physical Description
XLogP3
UNII
GHS Hazard Statements
H300 (20%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (70%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (90%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400 (70%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (70%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms





Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Ethene, 1,1'-[methylenebis(sulfonyl)]bis-: ACTIVE








